Reduced Topological Polar Surface Area Predicts Superior Membrane Permeability vs. Pyrrolidine Analog
The topological polar surface area (TPSA) of N-(2-(piperidin-1-yl)cyclopentyl)aniline is 15.3 Ų, significantly lower than the 29.3 Ų observed for the pyrrolidine-containing analog 2-(2-cyclopentylpyrrolidin-1-yl)aniline [1]. A TPSA below 60 Ų is generally favorable for passive membrane diffusion; the target compound's 48% lower TPSA suggests markedly better intrinsic permeability across biological membranes [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 15.3 Ų |
| Comparator Or Baseline | 2-(2-Cyclopentylpyrrolidin-1-yl)aniline: 29.3 Ų |
| Quantified Difference | 15.3 Ų vs. 29.3 Ų (target TPSA is 48 % smaller) |
| Conditions | Computed by XLogP3/Cactvs algorithms; data sourced from Chem960 (target) and PubChem (comparator) |
Why This Matters
A smaller TPSA correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug discovery campaigns.
- [1] PubChem. 2-(2-Cyclopentylpyrrolidin-1-yl)aniline – TPSA = 29.3 Ų (CID 61886112). https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Cyclopentylpyrrolidin-1-yl_aniline View Source
